molecular formula C10H12F3NO B3333092 (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol CAS No. 944836-45-7

(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol

Cat. No.: B3333092
CAS No.: 944836-45-7
M. Wt: 219.2 g/mol
InChI Key: GEYXUGRRBOYABT-QMMMGPOBSA-N
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Description

(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol is a chiral compound with a trifluoromethyl group attached to a phenyl ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)benzaldehyde and (S)-alaninol.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: The compound’s unique trifluoromethyl group makes it useful in the development of advanced materials with specific electronic properties.

    Biological Studies: It is used in the study of enzyme interactions and protein-ligand binding due to its chiral nature.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol: The enantiomer of the compound with similar properties but different biological activity.

    2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol: Without the chiral center, this compound lacks the specific interactions seen with the (S)-enantiomer.

    2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-one: The ketone analog with different reactivity and applications.

Uniqueness

(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol is unique due to its chiral nature, which allows for specific interactions with biological targets, and its trifluoromethyl group, which imparts distinct electronic properties.

Properties

IUPAC Name

(2S)-2-amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)9-4-2-1-3-7(9)5-8(14)6-15/h1-4,8,15H,5-6,14H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYXUGRRBOYABT-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CO)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CO)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 2
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 3
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 4
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 5
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 6
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol

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